Molecular Weight Reduction Relative to 3MB-PP1: Implications for Fragment-Based Screening Libraries
The target compound (MW = 239.28 g/mol) is 56.10 g/mol lighter than its closest characterized analog, 3MB-PP1 (MW = 295.38 g/mol), representing a 19.0% reduction in molecular weight . This difference arises solely from the absence of the N1 tert-butyl group (C₄H₉, 57.12 g/mol). The lower molecular weight places the target compound firmly within the 'rule-of-three' limits for fragment-based screening (MW < 300), whereas 3MB-PP1 approaches but does not exceed this boundary .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 239.28 g/mol |
| Comparator Or Baseline | 3MB-PP1 (CAS 956025-83-5): 295.38 g/mol |
| Quantified Difference | ΔMW = 56.10 g/mol (19.0% reduction) |
| Conditions | Calculated from molecular formula; target: C₁₃H₁₃N₅; 3MB-PP1: C₁₇H₂₁N₅ |
Why This Matters
The significantly lower MW makes this compound a superior starting point for fragment-based drug discovery and fragment growing campaigns, where starting fragments with MW < 250 are preferred to maximize ligand efficiency optimization potential.
- [1] PubChem Compound Summary CID 63275131. 1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for 3MB-PP1. 1-tert-Butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Congreve, M., Carr, R., Murray, C., Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today, 8(19):876-877, 2003. View Source
